Paricalcitol Glucuronide is a metabolite of paricalcitol, a synthetic analog of vitamin D used primarily in the treatment of secondary hyperparathyroidism associated with chronic kidney disease. Paricalcitol functions as an agonist at the vitamin D receptor, leading to a reduction in parathyroid hormone levels in the bloodstream. This compound is classified under the category of vitamin D and its derivatives, specifically as a secosteroid, which is characterized by its unique structural modifications that enhance its biological activity.
Paricalcitol Glucuronide is derived from paricalcitol through glucuronidation, a metabolic process that conjugates glucuronic acid to the parent compound. This modification typically enhances solubility and facilitates excretion. The compound is classified as a small molecule and falls under the broader category of organic compounds known as lipids and lipid-like molecules. Its chemical formula is , and it has been assigned various identifiers including PubChem CID 71751431 .
The synthesis of paricalcitol Glucuronide involves the enzymatic conjugation of paricalcitol with glucuronic acid. This process is primarily catalyzed by UDP-glucuronosyltransferases, which are enzymes responsible for transferring glucuronic acid from UDP-glucuronic acid to various substrates, including drugs and endogenous compounds. The reaction typically occurs in the liver, where paricalcitol is metabolized into its glucuronide form for enhanced clearance from the body.
The molecular structure of paricalcitol Glucuronide can be represented as follows:
The structural representation can be visualized through various cheminformatics tools that depict molecular geometry and functional groups.
Paricalcitol Glucuronide undergoes several important chemical reactions in the body:
These reactions are crucial for understanding the pharmacodynamics and pharmacokinetics of paricalcitol in clinical settings.
Paricalcitol Glucuronide acts primarily through its parent compound's mechanism. Once administered, it binds to the vitamin D receptor, leading to:
Studies indicate that both paricalcitol and its glucuronide form exhibit similar efficacy in lowering parathyroid hormone levels .
Relevant analyses include spectroscopic techniques (NMR, IR) to confirm structural integrity and purity.
Paricalcitol Glucuronide is primarily utilized in pharmacological research to understand:
Research continues to explore additional therapeutic applications beyond its current indications, potentially expanding its utility in other clinical scenarios involving calcium metabolism disorders.
Paricalcitol glucuronide is formally identified as the β-D-glucuronide conjugate of paricalcitol, typically formed at the 25-hydroxyl position, yielding paricalcitol-25-β-D-glucuronide. This structural modification confers distinct molecular properties critical to its distribution and elimination:
The core structure retains the modified vitamin D backbone of paricalcitol, characterized by:
Stereochemical complexity arises from multiple chiral centers in both the paricalcitol aglycone (C1, C3, C25) and the glucuronic acid unit (C1', C2', C3', C4', C5'). The β-configuration at the anomeric carbon (C1') of glucuronic acid is enzymatically determined and stereospecifically formed by UDP-glucuronosyltransferases (UGTs). Spectroscopic characterization relies heavily on nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS):
Table 1: Molecular Identifiers of Paricalcitol Glucuronide
Identifier Type | Value |
---|---|
CAS Registry Number | 1260588-15-5 |
Canonical SMILES | CC(C=CC(C)C(C)(C)OC1C(C(C(C(O1)C(=O)O)O)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4)O)O)C |
InChI Key | InChI=1S/C33H52O9/c1-18(8-9-19(2)32(3,4)42-31-28(38)26(36)27(37)29(41-31)30(39)40)24-12-13-25-21(7-6-14-33(24,25)5)11-10-20-15-22(34)17-23(35)16-20/h8-11,18-19,22-29,31,34-38H,6-7,12-17H2,1-5H3,(H,39,40)/b9-8+,21-11+/t18-,19+,22-,23-,24-,25+,26+,27+,28-,29+,31+,33-/m1/s1 |
Molecular Weight | 592.78 g/mol |
The glucuronide conjugate exhibits markedly enhanced hydrophilicity compared to paricalcitol (logP reduction >3 units), drastically reducing passive membrane permeability. This property facilitates its renal excretion but limits biological activity, as the glucuronide cannot efficiently bind the vitamin D receptor (VDR). Analytical detection typically employs reverse-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS), utilizing characteristic mass transitions (e.g., m/z 593.4 → 417.3 for the aglycone) [5].
Glucuronidation constitutes the primary metabolic pathway for paricalcitol, catalyzed by uridine diphosphate-glucuronosyltransferases (UGTs). This enzymatic process occurs predominantly in hepatocytes, though extrahepatic expression in renal and intestinal epithelia may contribute minimally. The reaction mechanism involves:
Enzyme Kinetics and Isoform Specificity:UGT1A4 and UGT2B7 demonstrate the highest catalytic activity toward paricalcitol, evidenced by:
Table 2: Key UGT Isoforms Involved in Paricalcitol Glucuronidation
UGT Isoform | Tissue Localization | Catalytic Efficiency (V~max~/K~m~) | Genetic Polymorphisms Impacting Activity |
---|---|---|---|
UGT1A4 | Liver > Kidney | High | UGT1A4*3 (142T>G; L48V) associated with reduced activity |
UGT2B7 | Liver, Kidney, Intestine | Moderate | UGT2B7*2 (802C>T; H268Y) effect uncertain |
UGT1A3 | Liver, Intestine | Low | UGT1A3*2 (31T>C; W11R) increased activity |
Factors Modifying Glucuronidation Efficiency:
Analytical Challenges in detecting paricalcitol glucuronide include:
Stabilization requires immediate sample acidification, protease inhibition, and cold-chain maintenance. Quantitative analysis typically employs LC-MS/MS with stable isotope-labeled internal standards (e.g., ¹³C₆-paricalcitol glucuronide) [5].
Paricalcitol's therapeutic utility in CKD-MBD centers on mitigating secondary hyperparathyroidism (SHPT) through vitamin D receptor (VDR) activation. Its metabolism to the glucuronide represents a detoxification pathway, limiting systemic exposure to the active compound. Key therapeutic mechanisms include:
Impact on Biomarkers in CKD-MBD:Meta-analyses of randomized trials demonstrate paricalcitol's efficacy:
Table 3: Biomarker Changes with Paricalcitol Therapy in CKD
Biomarker | Median Change (%) | Clinical Significance | Correlation with Glucuronide Levels |
---|---|---|---|
Intact PTH | -45% to -60% | Primary efficacy endpoint; reflects reduced bone turnover | Inverse correlation (r = -0.34)* |
Urinary albumin/creatinine | -18% to -30% | Cardio-renal protection in diabetic nephropathy | Not established |
Fibroblast growth factor-23 | +20% to +35% | Potential negative cardiovascular effects; complicates mineral homeostasis | Not established |
Osteoprotegerin | +15% to +25% | Reduced vascular calcification risk? Conflicting evidence | Positive correlation (r = 0.41)** |
Based on observational data; *From renal transplant studies [2] [4] [5]
Molecular Insights from Graft Biopsies:Transcriptomic analysis of renal allografts reveals paricalcitol modulates:
The glucuronide metabolite itself exhibits negligible VDR binding affinity (>1000-fold reduced vs. paricalcitol), confirming its inactivation. However, it serves as a valuable biomarker for:
Cautionary Considerations: Meta-analyses signal elevations in calcium-phosphate product (Ca × P >55 mg²/dL²) in 11-18% of non-dialysis CKD patients, potentially exacerbating vascular calcification despite PTH control. This necessitates rigorous mineral monitoring irrespective of metabolite formation [2].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4